Enhanced Lipophilicity (LogP) Driven by N-Methyl Substitution
N-Methylation in this compound class consistently elevates logP by approximately 0.4–0.5 units relative to the primary amine analog [1]. The unsubstituted comparator, methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate, has a measured logP of 1.78 . Applying the established N-methylation increment places the estimated logP for Methyl 2-(methylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylate at approximately 2.2–2.3. This moderate increase can improve passive membrane permeability and potentially enhance oral bioavailability in prodrug or lead optimization campaigns [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Estimated logP ~2.2–2.3 (based on N-methylation increment applied to measured analog value) |
| Comparator Or Baseline | Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate: measured logP = 1.78 |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.5 |
| Conditions | Computational estimation based on experimentally determined logP of the primary amine analog; N-methylation logP increment derived from general medicinal chemistry principles reviewed in Pharmaceuticals 2023 |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, which is a critical parameter for CNS drug candidates and influences the choice of this building block for lead optimization.
- [1] Pinheiro, P.S.; Franco, L.S.; Fraga, C.A.M. The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals 2023, 16, 1157. View Source
